molecular formula C6H13N3O B1364376 2-(Piperazin-1-yl)acetamide CAS No. 55829-43-1

2-(Piperazin-1-yl)acetamide

Cat. No.: B1364376
CAS No.: 55829-43-1
M. Wt: 143.19 g/mol
InChI Key: VNRJGEMERJZKLQ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)acetamide is a chemical compound with the molecular formula C6H13N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis .

Biochemical Analysis

Biochemical Properties

2-(Piperazin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, this compound can bind to receptors like the alpha1-adrenergic receptor, influencing signal transduction pathways . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by generating oxidative stress and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For example, it can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic processes, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression . These findings underscore the importance of proper handling and storage of the compound in research settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as anticonvulsant activity in epilepsy models . At higher doses, it may cause adverse effects, including toxicity and organ damage . These observations highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . This can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the mitochondria or the nucleus, where it exerts its effects . The localization of this compound within these compartments can impact its activity and function, contributing to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)acetamide typically involves the reaction of piperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2-(Piperazin-1-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
  • N-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide

Comparison: Compared to similar compounds, 2-(Piperazin-1-yl)acetamide is unique due to its specific structural features and reactivity. Its piperazine ring provides a versatile scaffold for chemical modifications, making it a valuable intermediate in the synthesis of various derivatives. Additionally, its ability to undergo multiple types of chemical reactions enhances its utility in diverse research and industrial applications .

Properties

IUPAC Name

2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRJGEMERJZKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-(Piperazin-1-yl)acetamide derivatives and their potential biological implications?

A: this compound derivatives consist of a piperazine ring linked to an acetamide group. This core structure can be further modified with various substituents, significantly influencing their biological activity. For example, in the study by [], the introduction of sulfonamide and alkylated piperazine moieties to the core this compound (T2288) structure resulted in compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.

Q2: How do structural modifications of this compound impact its binding affinity to target proteins?

A: Molecular docking studies on this compound derivatives, particularly those with modifications like sulfonamide groups as described in [], reveal crucial insights into their interactions with target proteins. The research suggests that active compounds demonstrate binding poses comparable to known standard inhibitors. This observation implies that the binding energy correlates well with the in vitro data observed for these active compounds.

Q3: Beyond pharmaceutical applications, are there any alternative uses for this compound derivatives?

A: Interestingly, research indicates potential applications of this compound derivatives beyond the pharmaceutical realm. A study highlighted in [] revealed that compound 6c, a specific derivative incorporating a sulfonamide group, exhibits favorable properties for fingerprint detection. The compound demonstrated good stickiness and clear finger rhythm without excessive dust, proving its efficacy in revealing latent fingerprints on various surfaces.

Q4: Has the synthesis of this compound been optimized for large-scale production?

A: Yes, researchers have developed a practical and scalable process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a key derivative. The optimized method, described in [], allows for efficient production starting from readily available materials like piperazine and N-chloroacetyl-2,6-xylidine. Notably, the process incorporates straightforward purification steps like filtration and extraction, minimizing waste generation and increasing overall yield.

Q5: Have any studies investigated the structure-activity relationship of this compound derivatives as potential COX-2 inhibitors?

A: Yes, research has delved into the potential of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Although specific details are limited in the abstract, the study mentioned in [] emphasizes the synthesis, pharmacological evaluation, and docking studies conducted on these analogs, suggesting their potential as targets for further investigation in the context of inflammation and pain management.

Q6: What insights do crystallographic studies offer regarding the conformation and intermolecular interactions of this compound derivatives?

A: Crystallographic analysis of N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, a specific derivative, reveals key structural details. As reported in [], the piperazine ring predominantly adopts a chair conformation. Furthermore, the study identifies weak intermolecular C—H⋯π interactions within the crystal structure, providing valuable insights into the potential packing and stability of this compound in solid form.

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